molecular formula C9H15O4P B13326504 3-(Diethoxyphosphorylmethyl)furan

3-(Diethoxyphosphorylmethyl)furan

Cat. No.: B13326504
M. Wt: 218.19 g/mol
InChI Key: NVATZOZIIPXSPD-UHFFFAOYSA-N
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Description

3-(Diethoxyphosphorylmethyl)furan is a specialized organophosphorus compound that serves as a valuable building block in synthetic organic chemistry. Its molecular structure incorporates a furan heterocycle, a motif prevalent in bioactive molecules and natural products , linked to a diethyl phosphonate group. This phosphonate functional group is a key feature, making the compound a versatile precursor for the synthesis of more complex molecules via reactions such as the Michaelis–Becker reaction . Phosphorylated compounds of this nature are of significant interest in the development of methodologies for the preparation of acetals and other derivatives, which can act as stable equivalents of otherwise unstable formylphosphonates . As such, this chemical is primarily used by researchers in the fields of medicinal chemistry and materials science for constructing novel molecular architectures. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material in accordance with best laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15O4P

Molecular Weight

218.19 g/mol

IUPAC Name

3-(diethoxyphosphorylmethyl)furan

InChI

InChI=1S/C9H15O4P/c1-3-12-14(10,13-4-2)8-9-5-6-11-7-9/h5-7H,3-4,8H2,1-2H3

InChI Key

NVATZOZIIPXSPD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=COC=C1)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Diethoxyphosphorylmethyl Furan and Its Analogs

Established Synthetic Pathways to 3-(Diethoxyphosphorylmethyl)furan Core Structures

The introduction of a phosphonate (B1237965) group onto a furan (B31954) ring can be achieved through various established synthetic routes. The regioselectivity of these reactions is a critical aspect, determining the final position of the phosphorus substituent on the furan core.

Regioselective Functionalization Approaches for Furan Ring Phosphorus Attachment

Achieving regioselective C-H functionalization of the furan ring, particularly at the C3 position for the synthesis of this compound, presents a synthetic challenge. The inherent reactivity of the furan ring typically favors electrophilic substitution at the C2 and C5 positions. nih.gov However, several strategies can be employed to direct functionalization to the C3 position.

One approach involves the use of directing groups. For instance, in other heterocyclic systems like indoles, a phosphorus(III)-containing directing group has been successfully used to achieve regioselective C-H silylation at a specific position by coordinating with a palladium catalyst. nih.govwikipedia.org A similar strategy could conceptually be applied to furan chemistry, where a directing group at a specific position on the furan ring could guide the attachment of a phosphorus-containing moiety to the C3 position.

Palladium-catalyzed cross-coupling reactions offer another avenue for regioselective functionalization. While direct C-H alkylation of furans often occurs at the α-position (C2 or C5), the use of specific ligands and reaction conditions can influence the regiochemical outcome. nih.gov For the synthesis of 3-substituted furans, a common strategy involves starting with a pre-functionalized furan ring where a group at the 3-position can be further elaborated.

Phosphorylation and Michaelis-Becker Reactions in Furan Synthesis

The Michaelis-Arbuzov and Michaelis-Becker reactions are cornerstone methods for the formation of carbon-phosphorus bonds and are widely applicable to the synthesis of phosphonates, including those with furan moieties.

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate. researchgate.netorganic-chemistry.orgyoutube.comnih.gov In the context of furan chemistry, this reaction is typically employed by reacting a halomethylfuran derivative, such as 3-(chloromethyl)furan (B80766) or 3-(bromomethyl)furan, with a trialkyl phosphite (e.g., triethyl phosphite). The reaction proceeds via an SN2 mechanism, where the phosphorus atom of the phosphite attacks the electrophilic carbon of the halomethyl group, leading to the formation of a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the halide anion to afford the desired dialkyl (furan-3-ylmethyl)phosphonate. researchgate.netorganic-chemistry.org The reactivity of the alkyl halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. organic-chemistry.org

The Michaelis-Becker reaction provides an alternative route, involving the reaction of a dialkyl phosphite with a haloalkane in the presence of a base. nih.govresearchgate.net The base deprotonates the dialkyl phosphite to generate a nucleophilic phosphorus species, which then displaces the halide from the alkyl halide. This method can also be applied to the synthesis of furan phosphonates using a halomethylfuran as the substrate. Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous and organic phases. researchgate.net

The regiochemistry of these reactions is dictated by the position of the halomethyl group on the furan ring. Therefore, the synthesis of this compound via these methods relies on the availability of 3-(halomethyl)furan precursors. It is noteworthy that in related systems, such as 3-(halomethyl)coumarins, the Michaelis-Arbuzov reaction can sometimes lead to regioisomeric products through allylic rearrangement, a possibility that should be considered in the synthesis of furan-based phosphonates. researchgate.net

Synthesis of Precursors and Diversified Phosphonate-Furan Intermediates

The synthesis of the target compound and its analogs often requires the preparation of specialized precursors and intermediates. These include functionalized furylacetic systems, halomethylated furan derivatives, and brominated phosphonylated furan acetyl derivatives, which serve as versatile building blocks for further chemical transformations.

Preparation of Functionalized Furylacetic Systems and Pyruvic Acids

Functionalized furylacetic acids and their derivatives are valuable precursors for more complex furan-containing molecules. Several methods have been developed for their synthesis. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives can be synthesized through the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid. nih.govnrochemistry.com Another approach involves the radical alkylation of furan derivatives with O-ethyl(phenacyl)xanthogenates or phenacyl iodides in the presence of Fenton's reagent to yield aryl(furfuryl) ketones, amides, and furylacetic acid esters.

The synthesis of 3-furylacetic acid itself can be a key step. An enzymatic procedure has been reported for the synthesis of 3-furylmethylpenicillin (B1231468) starting from 3-furylacetic acid, highlighting the utility of this precursor. nih.gov A more classical approach involves the reaction of furfuryl chloride with potassium cyanide to form the nitrile, which is then hydrolyzed to furylacetic acid.

While the direct synthesis of 3-furylpyruvic acid is not extensively documented, its synthesis can be envisioned from 3-furylacetic acid. For example, a method for synthesizing 2-furylglyoxylic acid involves the oxidation of 2-furylacetic acid. A similar oxidative strategy could potentially be applied to 3-furylacetic acid to obtain the corresponding pyruvic acid. Alternatively, condensation reactions, such as a Horner-Wadsworth-Emmons reaction between furan-3-carboxaldehyde and a phosphonate reagent bearing a carboxylate equivalent, could provide a route to the corresponding α,β-unsaturated ester, which could then be further manipulated to yield the pyruvic acid. researchgate.netyoutube.comnih.gov

Precursor TypeSynthetic MethodKey ReagentsReference
Furylacetic Acid DerivativesRadical AlkylationFenton's reagent, O-ethyl(phenacyl)xanthogenates
3-Aryl-3-(furan-2-yl)propanoic AcidsHydroarylationTriflic acid, Arenes nih.govnrochemistry.com
3-Furylacetic AcidFrom Furfuryl ChloridePotassium cyanide, Hydrolysis
2-Furylglyoxylic AcidOxidation of 2-Furylacetic AcidCobalt tetroxide, Oxygen

Halomethylation and Chloromethyl Furan Derivatives as Synthetic Scaffolds

The direct chloromethylation of furan can be challenging due to the acid sensitivity of the furan ring. However, specific methods have been developed for the synthesis of halomethyl furans. For instance, 5-chloromethylfurfural (B124360) can be produced from various carbohydrate sources. While this provides a route to a functionalized chloromethyl furan, the synthesis of the simpler 3-(chloromethyl)furan requires different approaches.

One strategy involves the reduction of furan-3-carboxaldehyde to the corresponding alcohol, followed by conversion to the chloride using a chlorinating agent like thionyl chloride. The choice of reaction conditions is critical to avoid polymerization or rearrangement of the furan ring.

These chloromethyl furan derivatives serve as versatile synthetic scaffolds. The chlorine atom can be readily displaced by a variety of nucleophiles, including the phosphorus nucleophiles used in the Michaelis-Arbuzov and Michaelis-Becker reactions, allowing for the construction of the desired phosphonate-furan linkage.

Bromination Strategies for Phosphonylated Furan Acetyl Derivatives

For the synthesis of more complex furanophosphonate analogs, selective bromination of pre-existing phosphonylated furan structures is a valuable tool. A key challenge in the bromination of such compounds is to achieve selectivity, avoiding cleavage of the P-C bond or reaction at other sensitive positions on the furan ring.

Research has shown that the bromination of (diethoxyphosphorylmethyl)acetylfurans can be performed selectively at the methyl group of the acetyl moiety. This is achieved using dioxane dibromide in a mixture of chloroform (B151607) and acetic acid in the presence of trace amounts of hydrogen bromide at room temperature. Under these conditions, the dialkoxyphosphorylmethyl group remains intact. The resulting bromoacetyl derivatives are valuable intermediates that can be further functionalized through alkylation of C-H acids.

This selective bromination strategy opens up pathways to a variety of functionally substituted 1,4-diketones of the furan series, which can then be used to construct more complex heterocyclic systems containing a phosphonate group.

Bromination SubstrateBrominating AgentKey ConditionsOutcome
(Diethoxyphosphorylmethyl)acetylfuransDioxane dibromideChloroform/acetic acid, HBr (trace), Room temperatureSelective bromination of the acetyl methyl group

Cycloaddition-Based Routes to Phosphorus-Functionalized Furanones

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems, including the furanone core. These methods can be adapted to incorporate phosphorus-containing groups, leading to valuable precursors for compounds like this compound. A notable strategy involves the generation of phosphorus-containing 1,3-dipoles, which can then undergo cycloaddition with suitable reaction partners. researchgate.net For instance, a multicomponent reaction involving aldehydes, acid chlorides, and a phosphonite can generate a phosphorus-containing 1,3-dipole. researchgate.net These dipoles are formally cyclic tautomers of Wittig-type ylides and can react with dienophiles to form phosphorus-functionalized heterocycles. researchgate.net

The Diels-Alder reaction, a cornerstone of cycloaddition chemistry, has also been employed. rsc.org In one approach, furan-functionalized polymers terminated with a dimethylphosphonate group were synthesized using a combination of click chemistry and Kabachnik-Fields reactions. rsc.org The reactivity of these systems in Diels-Alder and retro-Diels-Alder processes was investigated, revealing that 3-substituted furans exhibit higher reactivity. rsc.org While these examples result in functionalized furans, the underlying principles can be extended to the synthesis of furanones by choosing appropriate starting materials, such as alkynyl or allenic partners, that can be converted to the furanone structure post-cycloaddition.

Theoretical studies using Density Functional Theory (DFT) have provided mechanistic insights into cycloaddition reactions involving furan derivatives, such as the [8+2] cycloaddition of dienylfurans. pku.edu.cn These calculations help elucidate the reaction pathways, which can be either concerted or stepwise, and identify the most reactive parts of the molecule, guiding the rational design of synthetic routes. pku.edu.cn The synthesis of the furanone ring itself can be achieved through various cyclization strategies, such as the gold-catalyzed cyclization of γ-hydroxyalkynones or the base-induced intramolecular cyclization of specific sulfonium (B1226848) salts. organic-chemistry.org Integrating a phosphorus-containing component into these starting materials provides a viable, albeit challenging, route to the target furanones.

A key approach involves the cyclopentannulation of 1,3-dicarbonyl compounds with a cyclopropyl (B3062369) phosphonium salt, which has proven to be a versatile method for constructing five-membered rings. acs.org This annulation strategy, using reagents like [1-(ethoxycarbonyl)cyclopropyl]triphenylphosphonium tetrafluoroborate, allows for the creation of functionalized carbocycles and heterocycles from relatively simple precursors. acs.org

Table 1: Overview of Cycloaddition-Related Synthesis Strategies
StrategyKey ReagentsReaction TypeTarget/IntermediateReference
Multicomponent ReactionAldehydes, Acid Chlorides, Phosphonite1,3-Dipolar CycloadditionPhosphorus-containing 1,3-dipoles researchgate.net
Polymer FunctionalizationPhosphonated furan-PEO, DienophilesDiels-Alder CycloadditionDynamically-linked polymers rsc.org
Cyclopentannulation2-Alkyl substituted cyclic 1,3-diones, Cyclopropyl phosphonium saltAnnulationFunctionalized diquinanes acs.org
Gold-Catalyzed Cyclizationγ-hydroxyalkynonesCycloisomerizationSubstituted 3(2H)-furanones organic-chemistry.org

Catalytic and Mechanistic Considerations in this compound Synthesis

The direct introduction of a phosphonomethyl group onto a pre-formed furan ring or the concurrent formation of the ring and the C-P bond often relies on sophisticated catalytic systems. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their scope.

Transition-metal catalysis is a dominant strategy for the synthesis of functionalized furans. mdpi.com Palladium-catalyzed cross-coupling reactions are particularly effective for introducing functional groups onto the furan core. mdpi.com For instance, the direct phosphonylation of halofurans via reactions like the Hirao reaction provides a direct route to furan phosphonates.

Research into the synthesis of polyalkyl furans has utilized sequential phosphine-palladium catalysis in a Michael-Heck reaction sequence. nih.gov This method allows for the construction of highly substituted furans from functionalized allylic alcohols and activated alkynes. nih.gov The phosphine (B1218219) not only acts as an organocatalyst for the initial Michael addition but also serves as a ligand for the subsequent palladium-catalyzed Heck reaction. nih.gov

Optimization studies have identified highly efficient catalytic systems for furan synthesis. For example, PdCl₂(CH₃CN)₂ has been shown to be a superior catalyst compared to Pd(OAc)₂ or Pd(acac)₂ for the one-pot synthesis of functionalized furans, achieving high yields in shorter reaction times. mdpi.com The choice of oxidant, such as CuCl₂, is also critical in these palladium-catalyzed cycles. mdpi.com Copper catalysts are also widely used, often in conjunction with palladium, for reactions like the coupling of terminal alkynes. organic-chemistry.org Furthermore, iron-catalyzed reactions, such as the transannulation of furans to form other heterocycles like pyrroles, demonstrate the versatility of metal catalysts in activating the furan ring. rsc.org

Table 2: Comparison of Metal Catalysts in Furan Synthesis
Catalyst SystemReaction TypeKey FeaturesYield ExampleReference
PdCl₂(CH₃CN)₂ / CuCl₂One-Pot Cyclization/OxidationHigh efficiency, shorter reaction time (2h)94% mdpi.com
Pd(OAc)₂One-Pot Cyclization/OxidationLower efficiency compared to PdCl₂(CH₃CN)₂80% (6h) mdpi.com
Phosphine-PalladiumMichael-Heck ReactionSequential catalysis; builds polyalkyl furans53-90% nih.gov
FeCl₃·6H₂OIntramolecular TransannulationLewis acid activation of oxime for attack by furanN/A (product is pyrrole) rsc.org

Cascade or tandem reactions offer an elegant and efficient approach to complex molecules like this compound from simple precursors in a single operation. These processes minimize waste and purification steps by combining multiple transformations.

A prominent example is the palladium-catalyzed domino process involving a formal anti-carbopalladation of internal alkynes. acs.org This cascade is terminated by the nucleophilic attack of a hydroxy group, followed by an elimination step that results in aromatization to the furan ring. acs.org This method has been used to generate mono-, di-, and trisubstituted furan derivatives in good to excellent yields. acs.org The proposed catalytic cycle begins with the oxidative addition of the palladium catalyst into a C-Br bond, followed by syn-carbopalladation with a nearby alkyne. acs.org

Other cascade reactions have been developed for synthesizing furans with specific functionalities. A powerful cascade approach using trifluoroacetic anhydride (B1165640) allows for the efficient synthesis of trifluoromethylated furans. nih.gov Similarly, solid acid catalysts like Amberlyst® 15 have been used to catalyze cascade hydrolysis/condensation reactions of 2-methylfuran (B129897) to produce more complex furan-containing structures. researchgate.net One-pot, three-step reaction cascades combining gold and copper catalysts have been developed to convert simple starting materials into di-, tri-, and tetrasubstituted furans, showcasing the power of combining different catalytic cycles. organic-chemistry.org The integration of a phosphorus-introducing step, such as an Arbuzov or Hirao reaction, into these cascade sequences is a key strategy for accessing the target phosphonated furans.

Table 3: Examples of Cascade Reactions in Furan Synthesis
Reaction Name/TypeCatalystsKey StepsProduct TypeReference
anti-Carbopalladation DominoPalladiumOxidative addition, syn-carbopalladation, nucleophilic attack, eliminationHighly substituted furans acs.org
Trifluoroacetic Anhydride CascadeN/A (Reagent-driven)N/ATrifluoromethylated furans nih.gov
Hydrolysis/Condensation CascadeAmberlyst® 15 (Solid Acid)Hydrolysis, CondensationComplex furan derivatives researchgate.net
Three-Step CascadeTriazole-Gold (TA-Au), CopperMeyer-Schuster rearrangement, cyclization, aromatizationDi-, tri-, and tetrasubstituted furans organic-chemistry.org

Reactivity Profiles of the Diethoxyphosphorylmethyl Group

The diethoxyphosphorylmethyl group, -(CH₂)-P(O)(OEt)₂, attached to the furan ring at the 3-position, exhibits a range of reactions characteristic of phosphonate esters. These include its use in olefination reactions, the stability and cleavage of its phosphorus-carbon bond, and transformations of the ester moieties.

Horner-Wadsworth-Emmons Olefination and Related Synthetic Applications

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically with a high degree of stereoselectivity for the (E)-alkene. wikipedia.org The reaction involves the deprotonation of a phosphonate ester by a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone. wikipedia.orgyoutube.com

The general mechanism proceeds as follows:

Deprotonation: A base (e.g., NaH, KHMDS) removes the acidic proton from the carbon adjacent to the phosphonate group, creating a nucleophilic carbanion. wikipedia.org

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming diastereomeric alkoxide intermediates. wikipedia.org

Elimination: These intermediates collapse into an oxaphosphetane ring, which then fragments to yield an alkene and a water-soluble dialkyl phosphate (B84403) salt. wikipedia.orgalfa-chemistry.com

While the furan ring itself is not a strongly electron-withdrawing group, the phosphonate group sufficiently acidifies the adjacent methylene (B1212753) protons to allow for carbanion formation. Thus, this compound can serve as the phosphonate component in HWE reactions. This application allows for the synthesis of various 3-furyl-substituted alkenes, which are valuable intermediates in the synthesis of natural products and other complex molecules. researchgate.net The reaction is prized for its reliability and the ease of removal of the phosphate byproduct via aqueous extraction. wikipedia.org

StepDescriptionKey Intermediates
1DeprotonationPhosphonate Carbanion
2Nucleophilic AdditionBetaine/Alkoxide
3EliminationOxaphosphetane

Selective Cleavage and Stability of the Phosphorus-Carbon Bond in Phosphonylated Furans

However, the stability of the P-C bond can be influenced by the nature of the substituents on the carbon atom. Computational studies on substituted methylphosphonates have shown that the presence of electron-withdrawing groups on the methyl moiety can facilitate P-C bond cleavage during nucleophilic displacement reactions at the phosphorus center. nih.gov

In the context of phosphonylated furans, the furan ring's electronic character plays a role in the bond's reactivity. While the P-C bond in this compound is generally stable, it can be cleaved under certain hydrolytic conditions. Studies on related heteroaromatic phosphinates have shown that the hydrolysis rate is significantly influenced by the heteroaromatic ring, with furyl-substituted compounds hydrolyzing faster than their phenyl or thienyl counterparts. mdpi.com This suggests that the furan ring, compared to other aromatic systems, can better stabilize intermediates or transition states involved in the cleavage process. Enzymatic hydrolysis of P-C bonds has also been reported, indicating a pathway for the biodegradation of such compounds. mdpi.comnih.gov

Bond TypeTypical Bond Energy (kJ/mol)General StabilityFactors Affecting Cleavage
P-C~272High thermal and hydrolytic stabilityElectron-withdrawing substituents, enzymatic action
P-O~360Stable, but subject to hydrolysis/transesterificationAcidic or basic conditions, silyl (B83357) halides
P-N~290Generally stableHydrolytic conditions

Transesterification Reactions of the Diethoxyphosphoryl Moiety

The diethoxyphosphoryl group contains two ethyl ester functionalities that are susceptible to cleavage and transformation. The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a well-documented process that can occur under both acidic (e.g., concentrated HCl, HBr) and basic conditions. mdpi.comnih.gov This reaction proceeds in two consecutive steps to remove the ethyl groups. mdpi.com

A related process is the dealkylation using trimethylsilyl (B98337) halides, such as bromotrimethylsilane (B50905) (BTMS), in a procedure known as the McKenna reaction. This method transforms the dialkyl phosphonate ester into a bis(trimethylsilyl) ester, which is then easily hydrolyzed to the phosphonic acid upon workup with a protic solvent like methanol (B129727) or water.

Transesterification, the exchange of the ethyl groups with other alkyl groups by reacting with a different alcohol, can also be achieved, typically under acid or base catalysis. These reactions allow for the modification of the phosphonate's physical and chemical properties by introducing different ester functionalities.

Chemical Transformations of the Furan Ring System in the Presence of the Phosphonate

The furan ring is an electron-rich aromatic heterocycle that readily undergoes chemical transformations, particularly electrophilic aromatic substitution. The presence of the diethoxyphosphorylmethyl substituent at the 3-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Core

Furan is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com This heightened reactivity is due to the ability of the oxygen heteroatom to stabilize the cationic intermediate (the arenium ion or Wheland intermediate) formed during the substitution process. quora.com For unsubstituted furan, electrophilic attack occurs almost exclusively at the C2 and C5 positions, as attack at these sites allows for the positive charge to be delocalized over three resonance structures, one of which involves the oxygen atom. Attack at the C3 or C4 positions results in a less stable intermediate with only two resonance structures. chemicalbook.comquora.com

The -(CH₂)-P(O)(OEt)₂ group at the 3-position is generally considered to be electron-withdrawing and deactivating due to the inductive effect of the electronegative phosphonate group. On a benzene ring, such a group would act as a meta-director. However, in the highly activated furan system, the ring's intrinsic preference for substitution at the α-positions (C2 and C5) is the dominant factor. pearson.compearson.com Therefore, electrophilic substitution on this compound is expected to occur primarily at the C2 position, which is ortho to the substituent, and to a lesser extent at the C5 position, which is para-like.

Formylation and acetylation are classic examples of electrophilic aromatic substitution reactions that can be performed on the furan ring.

Formylation can be achieved using the Vilsmeier-Haack reaction. organic-chemistry.org This reaction employs a formylating agent, known as the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). jk-sci.comwikipedia.org This method is effective for electron-rich aromatic compounds, including furan. jk-sci.com For this compound, formylation is predicted to occur at the most activated position, C2, to yield this compound-2-carbaldehyde.

Acetylation is a Friedel-Crafts acylation reaction, typically carried out with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst. researchgate.net Due to the sensitivity of the furan ring, which is prone to polymerization under strongly acidic conditions, milder Lewis acids such as boron trifluoride-etherate (BF₃·OEt₂) or ytterbium(III) triflate (Yb(OTf)₃) are often preferred over stronger ones like aluminum chloride (AlCl₃). stackexchange.comzenodo.org The reaction with this compound is expected to yield 2-acetyl-3-(diethoxyphosphorylmethyl)furan as the major product.

ReactionReagentsExpected Major Product on this compound
FormylationDMF, POCl₃ (Vilsmeier-Haack)This compound-2-carbaldehyde
AcetylationAcetic Anhydride, BF₃·OEt₂2-Acetyl-3-(diethoxyphosphorylmethyl)furan

Cycloaddition Chemistry of Furan-Phosphonate Adducts

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reversibility of the furan Diels-Alder reaction is a key characteristic, with the stability of the resulting oxabicyclic adducts being a critical factor. nih.gov The presence of the phosphonate group can influence both the kinetics and thermodynamics of these cycloadditions.

Furan-phosphonate adducts can participate in various cycloaddition reactions, including [3+2] and [8+2] cycloadditions, leading to the formation of complex polycyclic structures. nih.govrsc.org For example, 5-substituted-furan-2(3H)-ones, which can be derived from furan structures, have been used in [8+2] cycloadditions with 8,8-dicyanoheptafulvene. nih.gov Intramolecular Diels-Alder reactions of furans have also been utilized to construct complex molecular architectures. youtube.com

The synthesis of scyphostatin (B1245880) analogues has been achieved using a furan Diels-Alder cycloaddition approach, highlighting the synthetic utility of these reactions. nih.gov

Rearrangement and Ring-Opening Processes of Furan-Based Structures

Furan-based structures, including those with phosphonate substituents, can undergo a variety of rearrangement and ring-opening reactions, providing pathways to diverse molecular scaffolds. These transformations can be triggered by acid catalysis, oxidation, or other means. rsc.orgresearchgate.netnih.gov

Oxidative dearomatization of furan derivatives can lead to the formation of highly functionalized intermediates that can undergo subsequent cyclizations or rearrangements. nih.gov For example, the oxidation of certain 3-(furan-2-yl)propan-1-ones leads to a cascade reaction involving furan ring opening and subsequent cyclization to form new heterocyclic systems. nih.gov

Acid-mediated ring opening of oxabicyclic intermediates derived from furan Diels-Alder reactions is another powerful strategy for generating functionalized cyclohexenone cores. nih.gov Furthermore, cascade rearrangements involving both ring-opening and ring-closing of furan rings within the same molecule have been developed. researchgate.net

Reaction Mechanism Elucidation for this compound Transformations

Identification and Characterization of Reaction Intermediates

Understanding the mechanisms of the transformations of this compound requires the identification and characterization of transient intermediates. In electrophilic substitution reactions, the initial step is the formation of a sigma complex (also known as an arenium ion), where the electrophile has added to the furan ring, and the positive charge is delocalized over the remaining atoms of the ring.

In cycloaddition reactions, the initial adduct, often an oxabicyclic compound in the case of Diels-Alder reactions, is a key intermediate. The stereochemistry of this adduct (endo vs. exo) can provide insight into the reaction pathway. youtube.com In some cases, these initial adducts are unstable and undergo rearrangement or ring-opening to form the final products. nih.gov

For rearrangement and ring-opening reactions, a variety of intermediates can be involved. For example, in oxidative dearomatization, spiro-intermediates have been proposed. nih.gov The formation of zwitterionic intermediates or radical species can also occur depending on the reaction conditions.

Investigative Chemical Reactivity and Mechanistic Studies of 3 Diethoxyphosphorylmethyl Furan

Solvent and Stereochemical Influences on Reaction Mechanisms

The Horner-Wadsworth-Emmons (HWE) reaction, a crucial tool in organic synthesis for the formation of alkenes, is significantly influenced by reaction conditions, particularly the choice of solvent. wikipedia.orgnrochemistry.comresearchgate.net The solvent can affect the solubility of reactants, the aggregation of intermediates, and the transition state energies, thereby influencing both the reaction rate and the stereochemical outcome. researchgate.netresearchgate.net In the context of the HWE reaction involving 3-(diethoxyphosphorylmethyl)furan, the solvent plays a pivotal role in determining the ratio of (E)- to (Z)-isomers of the resulting substituted furan (B31954).

The HWE reaction generally exhibits a preference for the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity is often explained by thermodynamic control, where the transition state leading to the more stable (E)-isomer is favored. nrochemistry.com The mechanism involves the deprotonation of the phosphonate (B1237965) to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone to form an oxaphosphetane intermediate. wikipedia.orgnrochemistry.com The elimination of a dialkylphosphate from this intermediate yields the alkene. wikipedia.org The stereochemistry of the final product is determined during the formation and decomposition of the oxaphosphetane. pitt.edu

The polarity of the solvent can have a pronounced effect on the stereoselectivity of the HWE reaction. While a broad range of solvents, including ethers like tetrahydrofuran (B95107) (THF) and ethylene (B1197577) glycol dimethyl ether (DME), as well as alcohols, acetonitrile, and even water, can be employed, their influence on the E/Z ratio can be significant. researchgate.netalfa-chemistry.com For instance, in related Wittig reactions, a shift from nonpolar to polar solvents has been observed to favor the formation of the (E)-isomer. researchgate.net This is attributed to the stabilization of polar intermediates and transition states.

While specific research on the solvent effects for this compound is not extensively documented, general principles of the HWE reaction allow for predictions. A study on a related system provides insight into how solvent choice can modulate the E/Z selectivity.

EntrySolventE/Z Ratio
1Toluene81:19
2Dichloromethane (DCM)50:50
3Water27:73

This table illustrates the potential influence of solvent polarity on the stereochemical outcome of a Wittig-type reaction, showing a shift in selectivity with changing solvent. researchgate.net

In addition to solvent polarity, the nature of the base and the presence of metal cations can also interact with the solvent to influence stereochemistry. researchgate.net For example, the use of certain bases in specific solvents can promote either kinetic or thermodynamic control of the reaction, leading to different isomeric ratios. researchgate.net The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations like potassium bis(trimethylsilyl)amide in THF with 18-crown-6, is a notable example of how conditions can be tuned to favor the (Z)-alkene. nrochemistry.com

The interplay between the furan ring of this compound and the solvent can also be a factor. The oxygen atom of the furan can potentially coordinate with certain solvent molecules or cations, influencing the conformation of the reaction intermediates and, consequently, the stereochemical course of the reaction.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Diethoxyphosphorylmethyl Furan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of organic molecules, including 3-(diethoxyphosphorylmethyl)furan. nih.gov By examining the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that provide crucial information for the structural confirmation of this compound. researchgate.net

¹H NMR: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons on the furan (B31954) ring, the methylene (B1212753) bridge, and the ethoxy groups. The protons on the furan ring typically appear in the aromatic region of the spectrum. researchgate.net The chemical shifts and coupling patterns of these protons are influenced by their position on the ring and by the electron-withdrawing nature of the diethoxyphosphorylmethyl substituent. The methylene protons adjacent to the phosphorus atom would appear as a doublet due to coupling with the phosphorus nucleus. The ethyl groups would show a characteristic triplet for the methyl protons and a quartet for the methylene protons, with the latter also showing coupling to the phosphorus atom.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the furan ring will have distinct chemical shifts, which can be assigned based on established data for substituted furans. chemicalbook.comchemicalbook.comspectrabase.com The methylene bridge carbon will be identifiable by its coupling to the phosphorus atom. The two carbons of the ethoxy groups will also display characteristic chemical shifts.

Proton (¹H) Typical Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Furan-H2~7.4d
Furan-H4~6.4m
Furan-H5~7.3m
-CH₂-P~3.1dJ(H,P) ≈ 22
-O-CH₂-CH₃~4.0qJ(H,H) ≈ 7
-O-CH₂-CH₃~1.3tJ(H,H) ≈ 7
Carbon (¹³C) Typical Chemical Shift (ppm)
Furan-C2~142
Furan-C3~125 (d, J(C,P) ≈ 6)
Furan-C4~110
Furan-C5~143
-CH₂-P~28 (d, J(C,P) ≈ 140)
-O-CH₂-CH₃~62 (d, J(C,P) ≈ 6)
-O-CH₂-CH₃~16 (d, J(C,P) ≈ 5)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

Phosphorus (³¹P) NMR Spectroscopy and Spin-Spin Coupling Constant Analysis

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive technique for characterizing organophosphorus compounds. huji.ac.il Since ³¹P has a natural abundance of 100% and a nuclear spin of ½, it provides sharp and easily interpretable signals. oxinst.com

For this compound, the ³¹P NMR spectrum would show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is indicative of the +5 oxidation state of the phosphorus atom in the phosphonate (B1237965) group. youtube.com The typical chemical shift range for phosphonates is between +15 and +30 ppm, relative to an external standard of 85% phosphoric acid. organicchemistrydata.orgsjtu.edu.cn

Spin-Spin Coupling: A key feature in the NMR spectra of organophosphorus compounds is the spin-spin coupling between the phosphorus nucleus and adjacent protons and carbons. rsc.org The magnitude of these coupling constants (J-values) provides valuable structural information. libretexts.org

¹J(P,C): The one-bond coupling between the phosphorus and the directly attached methylene carbon is typically large, around 140 Hz.

²J(P,H): The two-bond coupling between the phosphorus and the methylene protons is also significant, usually in the range of 20-25 Hz.

²J(P,C): The two-bond coupling to the C3 carbon of the furan ring is smaller, around 5-10 Hz.

³J(P,H): Three-bond couplings can also be observed between the phosphorus and protons on the ethoxy groups and potentially with the H4 proton of the furan ring. These are generally smaller than two-bond couplings. huji.ac.il

Analysis of these coupling constants helps to definitively assign the signals in the ¹H and ¹³C NMR spectra and confirms the connectivity of the phosphorylmethyl group to the furan ring.

Deuterium (B1214612) (²H) NMR Spectroscopy for Isotope Labeling Studies

Deuterium (²H) NMR spectroscopy is a powerful tool for investigating reaction mechanisms and molecular dynamics through isotope labeling. nih.gov In the context of this compound, deuterium labeling could be used to trace the origin of specific atoms during its synthesis or to study the conformational dynamics of the molecule.

For instance, if a deuterated precursor is used in the synthesis, ²H NMR can confirm the position of the deuterium label in the final product. This can provide insights into the regioselectivity of the reaction. While direct detection of the low-gyromagnetic-ratio ²H nucleus can be challenging, its presence is often inferred from the absence of a signal in the ¹H NMR spectrum at the corresponding position. Furthermore, the effect of deuterium substitution on the chemical shifts of neighboring ¹³C nuclei (isotope shift) can be observed in the ¹³C NMR spectrum, providing additional confirmation of the label's position. mdpi.com

Application of Advanced NMR Techniques (e.g., Hyperpolarized ¹³C NMR) for Reaction Monitoring

Advanced NMR techniques can provide even more detailed information about the structure and behavior of this compound and its derivatives. researchgate.netipb.pt Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are two-dimensional NMR experiments that can establish correlations between different nuclei and are invaluable for unambiguous signal assignment, especially in more complex derivatives.

Hyperpolarized ¹³C NMR: For monitoring reactions in real-time, hyperpolarized ¹³C NMR is an emerging technique with significantly enhanced sensitivity. nih.govnih.gov This method involves increasing the polarization of ¹³C nuclei far beyond their thermal equilibrium state, leading to a massive signal enhancement. rsc.org This allows for the detection of transient intermediates and the rapid measurement of reaction kinetics, which would be impossible with conventional NMR. nih.gov While direct application to this compound has not been extensively reported, the principles could be applied to study its formation or subsequent reactions, providing detailed mechanistic insights.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. globalresearchonline.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. nist.govudayton.edu

P=O stretch: A strong absorption band is expected in the region of 1250-1200 cm⁻¹, which is characteristic of the phosphoryl group.

P-O-C stretch: Absorptions corresponding to the P-O-C linkages are typically found in the 1050-950 cm⁻¹ region.

C-O-C stretch (furan): The asymmetric and symmetric stretching vibrations of the ether linkage in the furan ring will appear in the spectrum.

C-H stretches: Aromatic C-H stretching vibrations of the furan ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will appear below 3000 cm⁻¹.

Furan ring vibrations: Characteristic ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netresearchgate.netirb.hr The P=O stretching vibration, which is strong in the IR spectrum, is also typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the furan ring are often more intense in the Raman spectrum compared to the IR spectrum.

Functional Group Typical IR Absorption (cm⁻¹) Typical Raman Shift (cm⁻¹)
P=O1250-1200 (strong)1250-1200 (strong)
P-O-C1050-950 (strong)
Furan C-O-C~1150 (strong)
Furan Ring1600-1400 (medium)1600-1400 (strong)
Aromatic C-H>3000 (medium)>3000 (medium)
Aliphatic C-H<3000 (medium)<3000 (strong)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nist.govimreblank.ch For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺), the mass of which would confirm the molecular formula.

The fragmentation of the molecular ion would provide further structural information. nih.gov Key fragmentation pathways for organophosphorus compounds often involve the cleavage of bonds adjacent to the phosphorus atom. acs.org For this compound, characteristic fragments would likely include:

Loss of an ethoxy group (-OCH₂CH₃).

Loss of an ethylene (B1197577) molecule from an ethoxy group.

Cleavage of the C-P bond, leading to the formation of a furfuryl cation or a diethoxyphosphoryl cation.

Rearrangement reactions, such as McLafferty-type rearrangements, involving the phosphoryl group.

The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule and their connectivity. nist.gov

Ion m/z (Mass-to-charge ratio) Possible Identity
[M]⁺220Molecular ion
[M - C₂H₅O]⁺175Loss of an ethoxy radical
[M - C₂H₄]⁺192Loss of ethylene
[C₅H₅O-CH₂]⁺81Furfuryl cation
[(C₂H₅O)₂PO]⁺137Diethoxyphosphoryl cation

X-ray Crystallography for Solid-State Structural Determination

For furan-containing organophosphorus compounds, single-crystal X-ray diffraction analysis reveals critical structural features. For instance, in studies of related α-aminophosphonates, X-ray analysis has confirmed the tetrahedral geometry around the phosphorus atom. nih.gov Similarly, for derivatives like diethyl [(2S,4S)-4-hydroxytetrahydrofuran-2-ylmethyl]phosphonates, the technique provides detailed information about the stereochemistry and conformation of the tetrahydrofuran (B95107) ring. researchgate.net

While specific crystallographic data for this compound is not publicly available, a representative analysis of a closely related furan phosphonate derivative would yield data similar to that presented in the table below. Such data provides unambiguous proof of structure, which is essential for understanding its chemical reactivity and potential interactions.

Table 1: Representative Crystallographic Data for a Furan Phosphonate Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
α (°) 90
β (°) 105.67
γ (°) 90
Volume (ų) 1324.5
Z 4
R-factor 0.045

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical crystallographic parameters for a furan phosphonate derivative.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentage of each element within a compound. This information is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. The experimental results are compared against the theoretical percentages calculated from the proposed molecular formula to verify the compound's elemental composition and purity. chemcollective.orgdavidson.edu

The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. For phosphorus-containing compounds, other methods, such as inductively coupled plasma (ICP) spectroscopy, may be employed to determine the phosphorus content.

For this compound, with a molecular formula of C₉H₁₅O₄P, the theoretical elemental composition can be calculated. An experimental analysis would be expected to yield values in close agreement with these theoretical percentages, confirming the empirical formula.

Table 2: Elemental Analysis Data for this compound

Element Theoretical Mass % Experimental Mass %
Carbon (C) 49.09 49.15
Hydrogen (H) 6.87 6.91
Oxygen (O) 29.06 28.99
Phosphorus (P) 14.07 14.01

Note: The experimental data presented in this table is hypothetical and serves as an illustrative example of a typical elemental analysis result.

The close correlation between the theoretical and experimental values in the hypothetical data above would provide strong evidence for the successful synthesis and purity of this compound.

Computational and Theoretical Studies on 3 Diethoxyphosphorylmethyl Furan Systems

Density Functional Theory (DFT) Applications in Mechanistic and Electronic Structure Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It has been widely applied to investigate various facets of the 3-(diethoxyphosphorylmethyl)furan system and related furan (B31954) derivatives.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and transition states. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes.

The table below summarizes representative activation free energies for different reaction pathways involving furan derivatives, as determined by DFT calculations.

Reaction TypeReactantsPathwayActivation Free Energy (kcal/mol)Reference
[8+2] Cycloaddition(Z)-2-(buta-1,3-dien-1-yl)furan and DMADPathway D22.3 pku.edu.cn
[4+2] CycloadditionDienylisobenzofuran and DMADPathway C16.6 pku.edu.cn
BF3-catalyzed Diels-AlderFuran and Methyl Vinyl KetoneUncatalyzed>25 nih.gov
BF3-catalyzed Diels-AlderFuran and Methyl Vinyl KetoneCatalyzed~16-18 nih.gov

DMAD: Dimethyl acetylenedicarboxylate

DFT calculations, particularly when combined with the Gauge-Including Atomic Orbital (GIAO) method, have become a reliable tool for predicting NMR chemical shifts. nih.govnih.govrsc.orgresearchgate.netrsc.org This predictive capability is invaluable for structure elucidation and for assigning ambiguous signals in experimental spectra.

For complex molecules like this compound, where spectral interpretation can be challenging, theoretical prediction of ¹H and ¹³C NMR chemical shifts can confirm the proposed structure. The process typically involves optimizing the molecular geometry at a chosen level of theory and then calculating the magnetic shielding tensors. nih.gov These tensors are then converted into chemical shifts, often by linear scaling to match experimental data. nih.gov The accuracy of these predictions has significantly improved, with some methods achieving root-mean-square errors of around 0.11 ppm for ¹H and 0.70 ppm for ¹³C chemical shifts. nih.gov

Below is an example of how DFT-calculated NMR data can be presented and compared with experimental values for a related furan-containing chalcone.

AtomExperimental ¹³C NMR (ppm)Calculated ¹³C NMR (ppm) (gas phase)Calculated ¹³C NMR (ppm) (DMSO)
C1129.2130.1129.5
C2128.7129.8129.1
C3132.9133.5133.0
C4138.5139.2138.7
C5117.8118.5118.0
C6144.9145.6145.1
C7112.5113.2112.7
C8152.1152.8152.3
C9189.9190.5190.0

Data adapted from a study on Chalcone (E)-3-(Furan-2-Yl)-1-Phenylprop-2-en-1-one. epstem.net

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity, and DFT provides a robust framework for calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller HOMO-LUMO gap generally implies higher reactivity.

For furan and its derivatives, the distribution of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack. acadpubl.eubhu.ac.in In many furan systems, the HOMO is primarily localized on the furan ring, indicating its electron-donating (nucleophilic) character. researchgate.netmdpi.com The LUMO, conversely, represents the electron-accepting (electrophilic) sites. The interaction between the HOMO of one reactant and the LUMO of another is a central theme in explaining the outcomes of pericyclic reactions like the Diels-Alder reaction. wikipedia.org

Reactivity descriptors derived from DFT, such as the Fukui function, can further pinpoint the most reactive atoms within a molecule. mdpi.com For instance, analysis of the Fukui function for furan has shown which carbon atoms are more susceptible to electrophilic attack. mdpi.com

The table below presents calculated HOMO, LUMO, and energy gap values for a furan-imidazole derivative.

ParameterEnergy (eV)
HOMO-5.2822
LUMO-1.2715
HOMO-LUMO Gap4.0106

Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu

DFT calculations are particularly adept at explaining and predicting the stereochemical outcomes of reactions, such as the endo/exo selectivity in Diels-Alder reactions. nih.gov By calculating the energies of the transition states leading to different stereoisomers, one can determine the favored product.

In the context of cycloaddition reactions involving furans, FMO theory, in conjunction with DFT calculations, can be used to predict whether a reaction will proceed with suprafacial or antarafacial geometry. libretexts.orgyoutube.com The relative orientation of the interacting orbitals in the transition state determines the stereochemistry of the product. For example, in a typical Diels-Alder reaction, the suprafacial-suprafacial approach is favored, leading to a specific stereochemical outcome. libretexts.org The presence of Lewis acid catalysts can also influence stereoselectivity, and DFT studies have been crucial in understanding how these catalysts alter the transition state geometries and energies to favor one stereoisomer over another. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Beyond DFT, a range of quantum chemical methods are employed to predict the electronic properties and reactivity of molecules like this compound. researchgate.netnih.gov These calculations can provide a wealth of information, including dipole moments, polarizabilities, and various reactivity indices. epstem.netijcce.ac.ir

The electronic properties of a molecule are intimately linked to its reactivity. For instance, the calculated dipole moment can provide insights into the molecule's polarity and its potential for intermolecular interactions. epstem.net Quantum chemical calculations have been used to study the electronic structure of various furan-containing compounds, revealing details about charge distribution and the nature of chemical bonds. nih.gov These studies often correlate well with experimental observations and provide a deeper understanding of the molecule's behavior. epstem.netresearchgate.net Global reactivity descriptors, such as electrophilicity and nucleophilicity indices, can be calculated to predict how a molecule will behave in a chemical reaction. mdpi.com

Free Energy Landscape Analysis of Chemical Transformations

Understanding the complete free energy landscape of a chemical reaction provides a comprehensive picture of its mechanism, including the relative stabilities of all intermediates and the heights of all energy barriers. nih.govresearchgate.netiu.edu Methods like metadynamics, often combined with QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, are used to explore these high-dimensional energy surfaces. researchgate.netscispace.com

Diversification and Synthesis of Advanced Functionalized Analogs of 3 Diethoxyphosphorylmethyl Furan

Synthesis of Multi-Substituted Furan-Phosphonate Derivatives

The synthesis of multi-substituted furan-phosphonate derivatives is a key area of research, aiming to modulate the electronic and steric properties of the core structure. A variety of synthetic strategies have been developed to achieve this, often leveraging the reactivity of the furan (B31954) ring and the attached phosphonate (B1237965) moiety.

One common approach involves the electrophilic substitution on a pre-existing furan-phosphonate core. For instance, bromination of ethyl 4-(diethoxyphosphorylmethyl)-5-methylfuran-2-carboxylate and its corresponding carbonitrile with N-bromosuccinimide, followed by an Arbuzov reaction, has been successfully employed to introduce a second diethoxyphosphorylmethyl group, yielding 2-substituted 4,5-bis(diethoxyphosphorylmethyl)furans. researchgate.net This highlights a pathway to di-phosphonated furans through a bromination-phosphorylation sequence.

Another powerful technique is the metalloradical cyclization of alkynes with α-diazocarbonyls. nih.gov This method, catalyzed by cobalt(II), allows for the regioselective synthesis of multi-substituted furans from simple starting materials. nih.gov The reaction demonstrates a broad substrate scope and high functional group tolerance, making it a versatile tool for creating furans with diverse functionalities. nih.gov For example, the cyclization of 1-octyne (B150090) with various diazo reagents can produce the corresponding furans in good yields. nih.gov Similarly, trimethylsilylacetylene (B32187) can be used to generate furans bearing a TMS group, which can be further functionalized. nih.gov

Silicon-based strategies also offer precise control over the placement of substituents on the furan ring. rsc.org The strategic placement of a silane (B1218182) group can direct the introduction of new functionalities or the silane itself can be replaced through ipso-substitution. rsc.org This approach has proven valuable in preparing furan rings with a variety of substitution patterns. rsc.org

Furthermore, tandem reactions provide an efficient route to multi-substituted furans. A base-promoted domino reaction of β-keto compounds with vinyl dichlorides offers a straightforward synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans from readily available starting materials. organic-chemistry.org Similarly, a one-pot Cu(I)-catalyzed strategy using air as the oxidant can construct trisubstituted α-carbonyl furans. organic-chemistry.org

The following table summarizes some of the key methods for the synthesis of multi-substituted furan derivatives.

Method Starting Materials Key Reagents/Catalysts Product Type Reference
Bromination-PhosphorylationSubstituted Furan-PhosphonateN-Bromosuccinimide, Trialkyl phosphite (B83602)Di-phosphonated Furan researchgate.net
Metalloradical CyclizationAlkynes, α-DiazocarbonylsCo(II) CatalystMulti-substituted Furans nih.gov
Silicon-Directed SynthesisSilylated FuransVarious electrophiles/nucleophilesMulti-substituted Furans rsc.org
Domino Reactionβ-Keto Compounds, Vinyl DichloridesBase2,3- and 2,3,5-Trisubstituted Furans organic-chemistry.org
Copper-Catalyzed OxidationYnenonesCu(I) Catalyst, O₂Trisubstituted α-Carbonyl Furans organic-chemistry.org

Strategies for Incorporating Additional Heterocyclic Moieties

The fusion or linkage of the furan-phosphonate core with other heterocyclic systems can lead to novel molecular architectures with potentially enhanced biological or material properties. Various synthetic strategies have been explored to achieve this structural diversification.

One direct approach involves the functionalization of a pre-existing furan-phosphonate derivative to build a new heterocyclic ring. For example, ethyl 2-methyl-4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate has been synthesized and subsequently functionalized at the 3-position of the furan ring through acetylation and chloromethylation. hum-ecol.ru The resulting chloromethyl derivative can then react with various N-, S-, and O-nucleophiles to introduce further heterocyclic or functional groups. hum-ecol.ru

Another strategy involves the use of furan derivatives bearing reactive handles that can participate in cyclization reactions to form fused or linked heterocyclic systems. For instance, furoyl phosphonates containing a chloromethyl group on the furan ring can react with sodium azide (B81097) and potassium thiocyanate (B1210189) to yield the corresponding azido (B1232118) and thiocyanato derivatives. researchgate.net These can then serve as precursors for the construction of nitrogen- and sulfur-containing heterocycles. Similarly, reaction with morpholine (B109124) provides aminomethyl derivatives. researchgate.net

Palladium-catalyzed cross-coupling reactions are also powerful tools for linking furan rings to other heterocycles. The Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, is a versatile method for synthesizing 2,3-disubstituted benzo[b]furans. organic-chemistry.org This methodology can be extended to create furopyridines. organic-chemistry.org Furthermore, the synthesis of furan-based derivatives for biological evaluation often involves the reaction of a furan-containing precursor with various reagents to build new heterocyclic rings, such as triazinones. nih.gov

A modular approach using main-group metal reagents has been developed for the synthesis of fused furan compounds. researchgate.net For example, zinc salts can mediate the cyclization of o-alkynylphenols to form reactive β-zincio intermediates, which can then be used to synthesize a library of benzofurans and benzodifurans. researchgate.net A cesium hydroxide-mediated tandem reaction has also been employed for the synthesis of benzotrifurans. researchgate.net

Strategy Precursor Key Transformation Resulting Heterocycle Reference
Functionalization and CyclizationFuran-phosphonate with reactive side chainAcetylation, Chloromethylation, Nucleophilic substitutionThiopyrano[3,4-b]furan derivatives hum-ecol.ru
Nucleophilic SubstitutionChloromethylated furoyl phosphonatesReaction with NaN₃, KSCN, MorpholineAzido, Thiocyanato, and Aminomethyl furans researchgate.net
Palladium-Catalyzed Coupling and Cyclizationo-Iodoanisoles, Terminal alkynesSonogashira coupling, Electrophilic cyclizationBenzo[b]furans, Furopyridines organic-chemistry.org
Modular Synthesiso-AlkynylphenolsZinc-mediated cyclizationBenzofurans, Benzodifurans researchgate.net
Tandem ReactionDiynyl-substituted bromoarenesCesium hydroxide-mediated tandem SNAr/triple-cyclizationBenzotrifurans researchgate.net

Enol Phosphates Derived from Phosphorylated Furan Precursors

Enol phosphates are valuable synthetic intermediates, and their generation from phosphorylated furan precursors opens up avenues for further functionalization. The synthesis of enol phosphates from ketones is a well-established field, and these methods can be adapted to furan-based systems.

A common method for synthesizing enol phosphates is the Perkow reaction, which involves the reaction of a trialkyl phosphite with an α-haloketone. A modified Perkow reaction, known as the Perkow-Shi reaction, has been developed for the one-pot synthesis of enol phosphates directly from ketones. rsc.org This method involves the α-tosyloxylation of the ketone followed by the addition of a P(III)-reagent. rsc.org This approach offers a milder and more environmentally friendly alternative to using α-chloroketones. rsc.org

In the context of furan derivatives, phosphorylated furylacetic aldehydes and furylpyruvic acids have been synthesized and their tautomeric equilibria studied. researchgate.net These compounds exist as a mixture of the carbonyl form and the E- and Z-enol forms. researchgate.net Acylation of these phosphorylated furan derivatives with diethyl chlorophosphate leads to the corresponding enol phosphates. researchgate.net The stereochemistry (cis- or trans-configuration) of the resulting enol phosphate (B84403) can be influenced by the position of substituents on the furan ring. researchgate.net

The conversion of ketones to enol phosphates can also be achieved using strong bases to generate an enolate, which is then trapped with a phosphoryl chloride. strath.ac.uk While organolithium bases are often used, carbon-centered magnesium bases like di-tert-butylmagnesium and bismesitylmagnesium have been shown to be effective for the efficient synthesis of kinetic enol phosphates under mild conditions. strath.ac.ukrsc.org

The following table outlines some of the methods used for the synthesis of enol phosphates that could be applicable to phosphorylated furan precursors.

Method Starting Material Key Reagents Product Reference
Acylation of Enolizable Furan PrecursorsPhosphorylated furylacetic aldehydes/furylpyruvic acidsDiethyl chlorophosphateFuran-containing Enol Phosphates researchgate.net
Modified Perkow Reaction (Perkow-Shi)Ketonesα-Tosyloxylation reagent, P(III)-reagentEnol Phosphates rsc.org
Deprotonation-PhosphorylationEnolizable KetonesCarbon-centered magnesium bases, Phosphoryl chlorideEnol Phosphates strath.ac.ukrsc.org

Polyphosphonated Furan Systems and their Synthesis

The introduction of multiple phosphonate groups onto a furan ring can significantly alter the molecule's properties, making them interesting targets for applications in materials science and medicinal chemistry.

A key strategy for the synthesis of polyphosphonated furan systems involves a sequential functionalization approach. As mentioned previously, the bromination of a mono-phosphonated furan derivative followed by an Arbuzov reaction provides a route to bis(diethoxyphosphorylmethyl)furans. researchgate.net This method relies on the ability to selectively introduce a halogen onto the furan ring, which then serves as a handle for the introduction of the second phosphonate group.

The formylation and oxalylation of dialkyl (ethoxycarbonylfuryl)methanephosphonates under Claisen reaction conditions can be used to introduce carbonyl functionalities at the methylene (B1212753) group adjacent to the phosphorus atom. researchgate.net While not directly leading to polyphosphonated systems, these functionalized intermediates could potentially be converted into precursors for further phosphorylation reactions.

Although not specific to furan systems, the general principles of synthesizing molecules with multiple phosphonate groups can be applied. This often involves the use of starting materials that already contain multiple reactive sites suitable for phosphorylation or the iterative introduction of phosphonate groups.

Method Precursor Key Steps Product Reference
Sequential Bromination-PhosphorylationEthyl 4-(diethoxyphosphorylmethyl)-5-methylfuran-2-carboxylate/carbonitrile1. Bromination with N-bromosuccinimide 2. Arbuzov reaction2-Substituted 4,5-bis(diethoxyphosphorylmethyl)furans researchgate.net

Strategic Applications of 3 Diethoxyphosphorylmethyl Furan in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

3-(Diethoxyphosphorylmethyl)furan and its derivatives serve as highly effective synthetic intermediates due to the dual reactivity of the furan (B31954) ring and the phosphonate (B1237965) side chain. The furan core can participate in various reactions typical of electron-rich aromatic heterocycles, including electrophilic substitution and cycloaddition reactions. acs.org The phosphonomethyl substituent, meanwhile, provides a handle for introducing further complexity.

Derivatives such as phosphonomethylated bromoacetylfurans, which can be prepared from related (diethoxyphosphorylmethyl)acetylfurans, are effective alkylating agents for 1,3-dicarbonyl compounds. This reactivity allows for the construction of more elaborate carbon skeletons, demonstrating their utility as foundational building blocks for larger molecules. For instance, the alkylation of acetoacetic ester and cyclohexane-1,3-dione with these bromoacetyl derivatives proceeds to yield monoalkylated products, which are themselves precursors to other heterocyclic systems. mdpi.com The ability to functionalize the furan ring through reactions like Vilsmeier formylation and acetylation further underscores the versatility of these phosphonate-containing furans as intermediates in multi-step syntheses. wikipedia.org

Construction of Complex Furan-Containing Heterocyclic Architectures (e.g., Pyrazines, Benzofurans)

A key application of this compound derivatives is in the synthesis of more complex, fused, or poly-heterocyclic structures. The strategic placement of functional groups on the furan scaffold allows for subsequent cyclization reactions to build new rings.

Pyrazines: One notable example is the synthesis of furylpyrazines. This is achieved through a reaction sequence starting with a 1,4-diketone prepared from the alkylation of acetoacetic ester with a phosphonomethylated bromoacetylfuran. The resulting diketone, when treated with hydrazine hydrate, undergoes cyclization. The intermediate azine then aromatizes, facilitated by atmospheric oxygen, to form the stable furylpyrazine structure. mdpi.com This method provides a direct route to furan-fused pyrazine systems, which are of interest in medicinal and materials chemistry.

Benzofurans: While direct synthesis of benzofurans using this compound as the starting furan source is not prominently documented, the furan scaffold is a conceptual precursor to the benzene (B151609) ring in benzofuran. General synthetic strategies for benzofurans often involve the cyclization of ortho-substituted phenols. For example, methods like the cyclodehydration of α-phenoxy ketones or the coupling of terminal alkynes with o-hydroxybenzaldehyde derivatives are common. researchgate.net A furan-containing phosphonate could potentially be elaborated into a precursor suitable for such cyclizations, thereby providing a pathway to benzofurans with phosphonomethyl substituents.

Table 1: Synthesis of Heterocyclic Architectures

Target Heterocycle Precursor Derived From Furan Phosphonate Key Reaction Step Reference
Furylpyrazine 1,4-Diketone Reaction with hydrazine hydrate followed by aromatization mdpi.com

| Benzofuran | α-Phenoxy ketone (potential) | Cyclodehydration | researchgate.net |

Contributions to the Synthesis of Bio-inspired and Natural Product Analogs

The furan motif is a constituent of numerous biologically active natural products, including furanoterpenes and furan fatty acids. escholarship.orgnih.gov The synthesis of these molecules and their analogs is a major focus of organic chemistry. While direct total syntheses of natural products using this compound are not extensively reported, its role as a versatile building block makes it an important tool for creating analogs of these natural structures.

The phosphonate group is a well-established pharmacophore in medicinal chemistry, often used as a stable mimic of a phosphate (B84403) group. frontiersin.orgnih.gov The combination of a furan ring and a phosphonate moiety in a single molecule offers a unique scaffold for designing bio-inspired compounds. Phosphonate-containing natural products, such as the antibiotic fosfomycin, demonstrate the biological relevance of the C-P bond. nih.gov Therefore, incorporating the this compound unit into larger molecules allows for the development of novel analogs of furan-containing natural products with potentially enhanced stability or modified biological activity. The synthesis of such analogs is crucial for structure-activity relationship (SAR) studies and drug discovery efforts. rsc.org

Development of Novel Synthetic Methodologies Leveraging the Phosphonate Moiety

The diethoxyphosphorylmethyl group is not merely a passive substituent; it is a key functional handle that enables a range of powerful synthetic transformations. The development of methodologies that exploit this group is a significant area of research.

Horner-Wadsworth-Emmons (HWE) Reaction: The most prominent reaction involving the phosphonate moiety is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org After deprotonation with a suitable base, the resulting phosphonate carbanion is a potent nucleophile that reacts with aldehydes and ketones to form alkenes, typically with high E-selectivity. researchgate.netorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis for C=C bond formation and has been widely applied in the synthesis of complex molecules and natural products. By starting with this compound, this methodology allows for the direct attachment of a furan ring to a molecule via a new double bond, creating vinyl-furan derivatives.

Michaelis-Becker and Related Reactions: The synthesis of the phosphonate itself often relies on classic organophosphorus chemistry. The Michaelis-Becker reaction, involving the reaction of a halide with a sodium dialkyl phosphite (B83602), is a common method for forming the crucial P-C bond. pleiades.online For example, 2,3,4,5-tetrakis(diethoxyphosphorylmethyl)furan can be synthesized from 2,5-bis(chloromethyl)-3,4-bis(diethoxyphosphorylmethyl)furan via this reaction, showcasing a methodology to introduce multiple phosphonate groups onto the furan core. wikipedia.org

Table 2: Key Reactions of the Phosphonate Moiety

Reaction Name Reagents Product Type Key Feature
Horner-Wadsworth-Emmons Base, Aldehyde/Ketone (E)-Alkene Stereoselective C=C bond formation

| Michaelis-Becker | Sodium Diethyl Phosphite, Alkyl Halide | Phosphonate | P-C bond formation |

Integration into Sustainable Chemical Production Pathways (e.g., biomass valorization)

In the pursuit of green and sustainable chemistry, biomass has been identified as a critical renewable feedstock for the production of chemicals and fuels. Furan derivatives, particularly furfural and 5-hydroxymethylfurfural (HMF), are key platform molecules that can be efficiently produced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass.

These bio-derived furans serve as starting points for a wide range of value-added chemicals. The synthesis of functionalized furans like this compound can thus be integrated into biomass valorization pathways. By starting from bio-derived furfural, it is possible to envision a sustainable route to the furan core of the target molecule. Subsequent chemical transformations to introduce the phosphonomethyl group would yield the final product. This approach aligns with the principles of green chemistry by utilizing renewable resources to produce complex and valuable chemical intermediates. The development of efficient catalytic systems for these transformations is an active area of research aimed at creating economically viable and environmentally benign chemical production processes.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Diethoxyphosphorylmethyl)furan derivatives, and how can reaction conditions be systematically optimized?

The synthesis of this compound derivatives typically involves introducing the diethoxyphosphorylmethyl group to furan precursors via nucleophilic substitution or coupling reactions. For example, phosphonomethylated bromoacetylfurans are synthesized by reacting diethoxyphosphorylmethyl precursors with cyclohexenone derivatives under mild acidic conditions . Key factors for optimization include:

  • Catalyst selection : Acidic or basic catalysts influence reaction rates and yields.
  • Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and decomposition risks.
    Yield variations (e.g., 29–81% in phosphonomethylated furans ) highlight the need for iterative optimization using Design of Experiments (DoE) frameworks.

Q. How can researchers reliably characterize this compound derivatives using spectroscopic techniques?

Structural confirmation relies on multi-nuclear NMR spectroscopy:

  • ¹H NMR : Identifies proton environments near the phosphoryl group (e.g., δ 1.23 ppm for ethyl groups in CDCl₃ ).
  • ³¹P NMR : Confirms phosphonate incorporation (δ 21–25 ppm ).
  • ¹³C NMR : Resolves carbon-phosphorus coupling (e.g., δ 26.41 ppm with JCP = 142.9 Hz for the phosphorylmethyl carbon ).
    Consistent solvent choice (e.g., CDCl₃) and internal standards (TMS for ¹H/¹³C, phosphoric acid for ³¹P) are critical for reproducibility.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?

Regioselectivity in furan derivatives is governed by electronic and steric effects. For example:

  • The diethoxyphosphorylmethyl group acts as an electron-withdrawing substituent, directing electrophilic attacks to the less hindered C2 or C5 positions .
  • In reactions with 1,3-dicarbonyl compounds, keto-enol tautomerism facilitates nucleophilic addition at the furan’s α-position, forming cyclohexenone-fused products .
    Computational studies (e.g., DFT calculations) can model charge distribution and transition states to predict reactivity.

Q. How should researchers address contradictions in reported yields or spectral data for this compound derivatives?

Discrepancies often arise from:

  • Impurity profiles : Side reactions (e.g., hydrolysis of the phosphonate group) may produce byproducts not resolved by column chromatography .
  • Solvent effects : NMR chemical shifts vary with deuterated solvents; CDCl₃ vs. DMSO-d₆ can alter δ values by 0.1–0.3 ppm .
  • Substituent positioning : Isomeric products (e.g., 3- vs. 4-phosphorylmethyl substitution) yield distinct spectral patterns .
    Validation via high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) is recommended.

Q. What strategies enhance the stability of this compound during storage or under reactive conditions?

  • Inert atmospheres : Store under nitrogen/argon to prevent oxidation.
  • Low-temperature storage : –20°C minimizes thermal decomposition.
  • Protecting groups : Temporarily silylate reactive hydroxyl groups during synthesis (e.g., trimethylsilyl chloride ).
    Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways.

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